molecular formula C14H21NO3 B6315833 tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate CAS No. 1787261-03-3

tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate

Cat. No.: B6315833
CAS No.: 1787261-03-3
M. Wt: 251.32 g/mol
InChI Key: ZFUNXHSYOGKUQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate typically involves the reaction of 4-(2-hydroxypropan-2-yl)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful as a protecting group in organic synthesis, where selective reactions are crucial .

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxypropan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)18-12(16)15-11-8-6-10(7-9-11)14(4,5)17/h6-9,17H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUNXHSYOGKUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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